Hydroxy Varenicline

Overview

Description

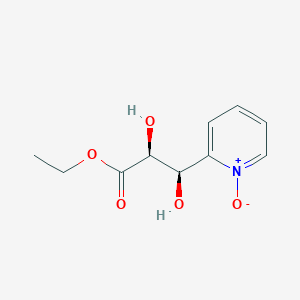

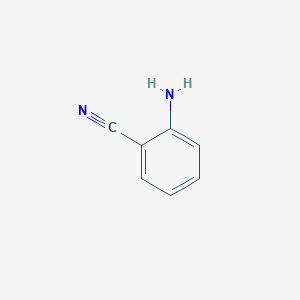

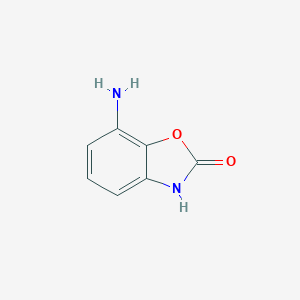

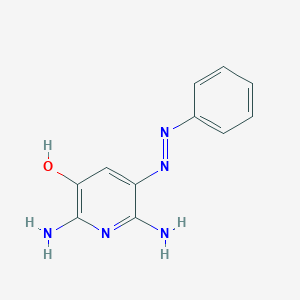

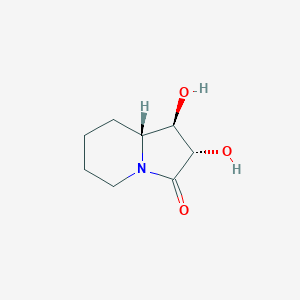

Hydroxy Varenicline is a metabolite of the nicotinic acetylcholine receptor (nAChR) agonist varenicline . It is a solid compound with a molecular formula of C13H13N3O .

Molecular Structure Analysis

The molecular structure of Hydroxy Varenicline is represented by the formula C13H13N3O . The InChi Code for Hydroxy Varenicline is InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8 (5-14-4-7)10 (9)3-12 (11)16-13/h2-3,6-8,14H,1,4-5H2, (H,16,17) .

Physical And Chemical Properties Analysis

Hydroxy Varenicline is a solid compound . It has a molecular weight of 227.3 . It is soluble in a 1:1 solution of acetonitrile:methanol .

Scientific Research Applications

Ophthalmology

Varenicline has been studied for its potential use in treating Dry Eye Disease (DED). It’s been found that Varenicline nasal sprays can be effective for DED treatment . The drug works as a nicotinic acetylcholine receptor (nAChR) agonist, providing relief for the symptoms of DED .

Neurology

Varenicline has been associated with changes in distinct brain systems, which could have implications for treating neurological disorders . However, it’s important to note that while varenicline has been associated with sleep disorders such as insomnia and abnormal dreams, it has not been found to increase the risk of serious neuropsychiatric events .

Pharmacology

Varenicline is a partial nicotinic acetylcholine receptor agonist, which blocks the rewards from smoking and reduces craving . This makes it an effective pharmacological agent for smoking cessation.

Psychiatry

Varenicline has been studied for its effects on mental health, particularly in relation to smoking cessation. Studies have found no evidence of an increased risk of suicide or attempted suicide, suicidal ideation, depression, or death with varenicline .

Pulmonology

In patients hospitalized due to acute exacerbation of chronic obstructive pulmonary disease (COPD), bronchial asthma, or community-acquired pneumonia, varenicline has been found to be effective in promoting smoking cessation .

Cardiology

Varenicline has been studied for its effects on cardiovascular outcomes. While some studies have suggested a potential risk of adverse cardiovascular events, others have found no evidence of such risks .

Mechanism of Action

Target of Action

Hydroxy Varenicline, a metabolite of Varenicline , primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Hydroxy Varenicline interacts with its targets by competitively inhibiting the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . It exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Biochemical Pathways

Hydroxy Varenicline affects the parasympathetic pathway (TPP) , which accounts for approximately one-third of basal tear film production . By acting as a nAChR agonist, it influences this pathway and impacts the production of tears .

Pharmacokinetics

Steady state is reached within four days of administration . It exhibits linear pharmacokinetics following single- and multiple-dose administration .

Result of Action

The molecular and cellular effects of Hydroxy Varenicline’s action include reducing nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4/beta2* nAChRs . It also significantly reduces LPS-induced cytokines and chemokines including TNF, IL-6, and IL-1 via alpha7nAChRs .

Action Environment

Environmental factors such as the presence of other drugs, patient characteristics, and lifestyle habits can influence the action, efficacy, and stability of Hydroxy Varenicline. For instance, a study identified several barriers to Varenicline adherence, including behavioral regulation, memory, goals, intentions, beliefs about capabilities, beliefs about consequences, optimism/pessimism, and environmental context .

Safety and Hazards

properties

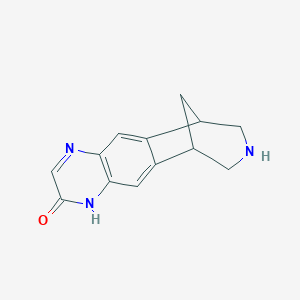

IUPAC Name |

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJIHIDMYKLTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432212 | |

| Record name | Hydroxy Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Varenicline | |

CAS RN |

357424-21-6 | |

| Record name | Hydroxy Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

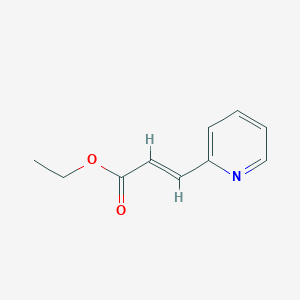

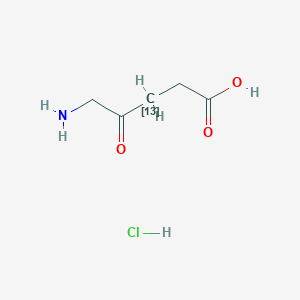

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

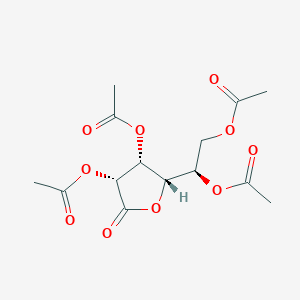

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)